molecular formula C17H15FN2O2S B5565737 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5565737
M. Wt: 330.4 g/mol
InChI Key: UMSKQJYWPLRRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been widely studied for its pharmacological properties, including its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds structurally related to 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves complex chemical reactions aimed at producing molecules with specific characteristics, such as different ring structures or substituents, which may affect their biological activity or physical properties. These compounds have been synthesized through various chemical reactions, highlighting their versatility in chemical synthesis and the exploration of their chemical properties (Li-he Yin et al., 2008).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor activities of compounds structurally similar or related to 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine. For instance, research on eperezolid-like molecules, which share structural similarities, evaluated their antimicrobial activities, indicating potential applications in combating microbial infections. These compounds demonstrated significant activity against Mycobacterium smegmatis, suggesting their potential as antimicrobial agents (Meltem Yolal et al., 2012).

Potential in Security Ink Development

Compounds with structural features resembling 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine have shown unique properties suitable for security ink applications. For example, a study on a novel V-shaped molecule revealed its potential use in security inks, benefiting from its morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. This property makes it a promising candidate for developing secure and reversible ink systems (Xiao-lin Lu & M. Xia, 2016).

Photophysical Properties and Fluorescence Applications

Research on the photophysical properties of compounds structurally related to 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has led to insights into their potential applications in fluorescence-based technologies. Studies have focused on understanding their fluorescence behavior, which can be influenced by factors such as solvent polarity and pH levels. These findings are crucial for developing fluorescent probes and sensors for various applications, including biological and environmental monitoring (Ming-Hua Zheng et al., 2006).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-21-15-8-7-11(9-12(15)18)14-10-23-17(20-14)19-13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKQJYWPLRRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

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